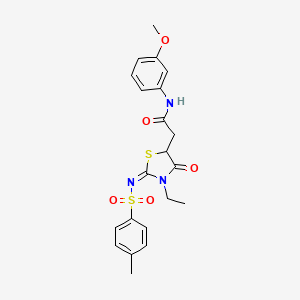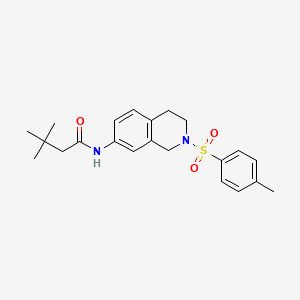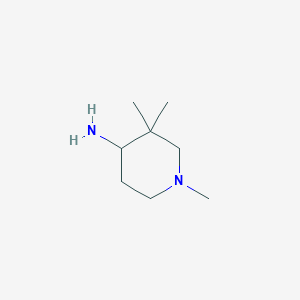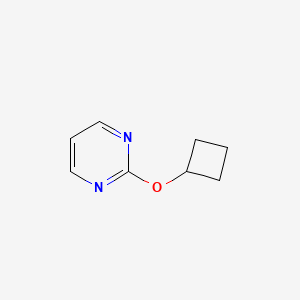![molecular formula C18H17BrN2O3S2 B2958309 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 1321813-21-1](/img/structure/B2958309.png)
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C18H17BrN2O3S2 and its molecular weight is 453.37. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
- Photosensitizer Development : A study on zinc phthalocyanine derivatives, which shares structural similarities with sulfonamide and thiazole-based compounds, highlights the potential of such compounds in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Agents
- Antimicrobial and Anticancer Properties : Research on N-ethyl-N-methylbenzenesulfonamide derivatives has demonstrated effective antimicrobial and antiproliferative activities. Compounds with thiazole, thiadiazine, and imidazo[2,1-b]thiazole moieties have shown significant cytotoxic activity against lung and liver carcinoma cell lines, indicating their potential as therapeutic agents (Abd El-Gilil, 2019).
Heterocyclic Compound Synthesis
- Novel Compound Synthesis : Studies have described the synthesis and characterization of novel heterocyclic compounds incorporating sulfamoyl moieties, demonstrating their potential as antimicrobial agents. These findings suggest a wide range of applications for compounds with similar structures in the development of new therapeutic agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S2/c1-2-21-15-9-8-13(19)12-16(15)25-18(21)20-17(22)10-11-26(23,24)14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVTLDZULOFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide](/img/structure/B2958227.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-ynamide](/img/structure/B2958231.png)
![6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2958233.png)


![8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2958237.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2958240.png)

![5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2958245.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2958246.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2958249.png)